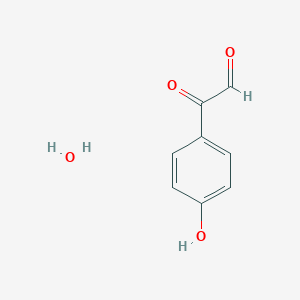

4-Hydroxyphenylglyoxal hydrate

説明

Overview and Significance in Chemical Sciences

4-Hydroxyphenylglyoxal hydrate (B1144303), systematically known as 2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone, is a derivative of polyhydroxy acetophenone (B1666503). Its structure is characterized by a para-hydroxyphenyl ring attached to an ethanone (B97240) group which is flanked by two hydroxyl groups, existing in a hydrated form. This compound serves as a versatile and valuable building block in the field of organic synthesis. chemimpex.com

The significance of 4-hydroxyphenylglyoxal hydrate in chemical sciences stems from its bifunctional nature, possessing two adjacent carbonyl groups (in its anhydrous form) and a reactive phenolic hydroxyl group. nih.gov This structure allows it to be a key intermediate and precursor in the synthesis of a wide array of more complex molecules. chemimpex.com It is particularly instrumental in the production of pharmaceuticals and agrochemicals. chemimpex.com Its hydrophilic character, enhanced by the vicinal diol group, increases its compatibility with various solvents, making it suitable for diverse reaction conditions. chemimpex.com

Commonly, it is synthesized through the oxidation of 4-hydroxyacetophenone. rsc.org In academic and industrial research, it is used as a reagent to construct heterocyclic compounds, such as quinoxalines and furan (B31954) derivatives, which are core structures in many biologically active molecules and functional materials. nih.govnih.gov Furthermore, its utility extends to the formulation of dyes, pigments, and advanced materials. chemimpex.com It also plays a role in biochemical research as a reagent for studying protein interactions and enzyme activity. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 197447-05-5 scbt.com |

| Molecular Formula | C₈H₈O₄ scbt.com |

| Molecular Weight | 168.15 g/mol scbt.com |

| IUPAC Name | 2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone |

| Appearance | Colourless foam rsc.org |

| Solubility | Enhanced water solubility compared to non-hydroxylated analogues. |

Historical Context of Glyoxal (B1671930) Derivatives in Research

The study of glyoxal derivatives is built upon the foundational research of glyoxal (OCHCHO), the simplest dialdehyde. Glyoxal itself was first prepared and named in the 19th century. taylorandfrancis.com Early research into glyoxal and its derivatives focused on their fundamental chemical reactivity.

In the mid-20th century, from the 1940s to the 1960s, scientific investigations began to uncover the biological relevance of glyoxal. Histopathological studies from this era noted a connection between the effects induced by glyoxal and the pathological changes observed in diabetes. who.int This marked a significant shift, identifying glyoxal not just as a synthetic chemical but as a compound potentially involved in physiological and pathological processes. This concept of "carbonyl stress," where reactive carbonyl compounds like glyoxal accumulate and cause cellular damage, gained prominence. who.int

Further research established that glyoxal and its derivatives are formed endogenously in the human body through various metabolic pathways, including the Maillard reaction and lipid peroxidation. acs.org These reactive species can modify proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases. acs.org This historical understanding of glyoxal as a biologically significant molecule paved the way for the investigation of more complex derivatives like this compound, exploring their roles as synthetic tools and their potential interactions within biological systems. chemimpex.comnih.gov

Current Research Landscape of this compound

The current research landscape for this compound is dynamic, with significant applications in synthetic chemistry, materials science, and biocatalysis. Its role as a versatile precursor is a central theme in contemporary studies.

A major area of research is its use in multicomponent reactions to synthesize complex heterocyclic structures. For instance, it is a key starting material in the synthesis of quinoxaline (B1680401) derivatives. nih.govresearchgate.net Quinoxalines are important scaffolds in materials science for creating dyes, organic semiconductors, and electroluminescent materials, as well as in medicinal chemistry for developing new therapeutic agents. researchgate.net Recent studies have utilized microdroplet-assisted reactions with this compound to rapidly synthesize quinoxaline libraries, demonstrating a method that is significantly faster and more efficient than traditional bulk-phase reactions. nih.govresearchgate.net This high-throughput approach accelerates the discovery of novel functional materials and bioactive compounds. nih.gov

Another significant research direction involves its application in biocatalysis for enantioselective synthesis. Researchers have employed glyoxalase-based enzyme systems for the highly selective conversion of aryl glyoxals, including this compound, into optically pure α-hydroxy carboxylic acids. researchgate.net This enzymatic approach provides a green and efficient route to chiral building blocks that are valuable in the pharmaceutical industry. For example, (S)-(+)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has been synthesized from this compound using this method. researchgate.net

Furthermore, 4-hydroxyphenylglyoxal and other aryl glyoxals are extensively used as building blocks for a wide range of oxygen-containing heterocycles like furans and pyrans through various catalytic systems, including gold catalysis and acid catalysis. nih.govrsc.org These synthetic strategies highlight the compound's adaptability in creating diverse molecular architectures. nih.gov

Table 2: Selected Current Research Applications of this compound

| Research Area | Application | Specific Example/Finding | Reference(s) |

|---|---|---|---|

| Materials Science & Organic Synthesis | Synthesis of Quinoxaline Derivatives | Used in microdroplet-assisted reactions for the rapid, catalyst-free synthesis of various quinoxalines. | nih.govresearchgate.net |

| Biocatalysis | Enantioselective Synthesis | Substrate for glyoxalase enzyme systems to produce chiral α-hydroxy carboxylic acids, such as (S)-(+)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid. | researchgate.net |

| Heterocyclic Chemistry | Multicomponent Reactions | Serves as a key building block in the synthesis of diverse oxygen heterocycles, including substituted furans, via gold-catalyzed reactions. | nih.gov |

| Medicinal Chemistry | Precursor for Bioactive Molecules | A derivative, 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate, is used as an intermediate for synthesizing complex molecules for drug discovery. | lookchem.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDQJGLFIXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632843 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197447-05-5 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyphenylglyoxal Hydrate

Established Synthetic Pathways

Traditional methods for the synthesis of 4-Hydroxyphenylglyoxal hydrate (B1144303) have relied on established oxidation reactions of readily available starting materials. These pathways are characterized by their reliability and have been well-documented in chemical literature.

Oxidation of 4-Hydroxyacetophenone with Selenium Dioxide

One of the most common and established methods for the preparation of 4-Hydroxyphenylglyoxal hydrate is the oxidation of 4-hydroxyacetophenone using selenium dioxide (SeO₂). This reaction directly converts the methyl group of the acetophenone (B1666503) to a glyoxal (B1671930) moiety.

The synthesis is typically carried out by reacting 4-hydroxyacetophenone with a stoichiometric amount of selenium dioxide in a suitable solvent system, such as aqueous dioxane. The mixture is heated to facilitate the oxidation process. The reaction progress can be monitored by observing the precipitation of elemental selenium as a black or red solid. Upon completion, the selenium byproduct is removed by filtration. The desired this compound is then isolated from the filtrate, often through crystallization after removal of the solvent and purification steps like decolorization with activated carbon.

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

| 4-Hydroxyacetophenone | Selenium Dioxide (SeO₂) | Aqueous Dioxane | Reflux | Several hours |

This method, while effective, involves the use of the toxic reagent selenium dioxide, which necessitates careful handling and disposal procedures.

Other Chemical Synthesis Routes

An alternative established pathway for the synthesis of aryl glyoxals, and by extension this compound, is the Kornblum oxidation. This method provides a selenium-free alternative for the conversion of an α-halo ketone to a glyoxal.

The process begins with the bromination of 4-hydroxyacetophenone to yield α-bromo-4-hydroxyacetophenone. This intermediate is then subjected to oxidation using dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through the formation of an alkoxysulfonium salt, which, in the presence of a base, eliminates to form the desired glyoxal. This method is advantageous as it avoids the use of heavy metal oxidants. The DMSO-HBr system has been shown to be particularly efficient for the oxidation of the α-methyl group of aryl ketones.

| Starting Material | Intermediate | Oxidizing Agent | Key Feature |

| 4-Hydroxyacetophenone | α-Bromo-4-hydroxyacetophenone | Dimethyl Sulfoxide (DMSO) | Avoids toxic heavy metals |

Emerging Synthetic Approaches

Recent advancements in chemical synthesis have led to the development of novel techniques that offer significant advantages in terms of reaction speed, efficiency, and environmental impact. Microdroplet-assisted reaction techniques represent a significant step forward in this domain.

Microdroplet-Assisted Reaction Techniques for Quinoxaline (B1680401) Derivatives Utilizing this compound

While not a direct synthesis of this compound itself, microdroplet technology has emerged as a powerful tool for its rapid utilization in the synthesis of more complex molecules, such as quinoxaline derivatives. These reactions, which traditionally can be slow and require catalysts, are dramatically accelerated in the microdroplet environment.

The synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as this compound. In the microdroplet-assisted method, solutions of the reactants are sprayed into micro-sized droplets, which are then directed into a mass spectrometer for real-time analysis. The enormous surface-to-volume ratio in the microdroplets leads to significantly enhanced reaction rates.

The microdroplet platform is exceptionally well-suited for the high-throughput screening of optimal reaction conditions. By systematically varying parameters such as reactant concentrations, solvent composition, and instrumental settings (e.g., spray voltage and gas flow rate), the ideal conditions for the synthesis of quinoxaline derivatives can be identified in a fraction of the time required for bulk-phase experimentation. This rapid screening capability accelerates the discovery and optimization of new synthetic routes. For instance, the reaction yield of quinoxaline derivatives in microdroplets can be significantly higher compared to conventional bulk-phase reactions.

A remarkable feature of microdroplet-assisted synthesis is the ability to achieve high reaction yields in the absence of any catalyst. The condensation reaction between 1,2-diamines and this compound to form quinoxalines can proceed to high conversion within milliseconds in microdroplets without the need for traditional acid or metal catalysts. This not only simplifies the reaction setup and purification process but also aligns with the principles of green chemistry by reducing chemical waste. The reaction can reach over 90% conversion in microdroplets, a significant improvement over the much lower yields observed in bulk-phase reactions under the same catalyst-free conditions.

| Technique | Reactants | Key Advantage | Reaction Time |

| Microdroplet-Assisted Synthesis | This compound, 1,2-Diamine | Catalyst-free, ultra-fast | Milliseconds |

Accelerated Reaction Rates and Enhanced Yields in Microdroplets

The synthesis of organic compounds within microdroplets represents a significant advancement in chemical processing, offering dramatically accelerated reaction kinetics. annualreviews.orgnih.gov When reagents are dispersed in microdroplets, such as those generated by electrospray ionization, reaction rates can increase by several orders of magnitude compared to conventional bulk solution methods. nih.govresearchgate.netnsf.gov This phenomenon is largely attributed to the unique environment at the gas-liquid interface of the droplet. annualreviews.org

Key factors contributing to this acceleration include:

Partial Solvation: Reagents at the interface are partially solvated, which can lower the activation energy required for the reaction to proceed. annualreviews.orgresearchgate.net

Increased Surface Area-to-Volume Ratio: Microdroplets possess an extremely high surface area, maximizing the space where these accelerated interfacial reactions can occur.

Reagent Concentration: Rapid solvent evaporation from the droplet during its flight can lead to a significant increase in the concentration of reactants, further boosting reaction rates. nih.gov

While the application of microdroplet synthesis specifically for this compound is not extensively documented in current literature, the principles suggest a promising route for its rapid and efficient production. This method holds potential for small-scale synthesis, enabling faster exploration of reaction conditions and derivatization pathways with minimal reagent consumption. annualreviews.org

Chemo-Enzymatic Cascades in Organic Synthesis

Chemo-enzymatic cascades merge the versatility of chemical catalysts with the high selectivity and efficiency of biocatalysts (enzymes) in a single pot or sequential process. rsc.orgmdpi.com This strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high precision while minimizing intermediate purification steps, which reduces waste and solvent use. nih.govresearchgate.net

A chemo-enzymatic approach to synthesizing this compound could, for instance, involve a chemical oxidation step followed by an enzymatic transformation. Combining different catalytic systems can facilitate thermodynamically challenging reactions and avoid the isolation of unstable or toxic intermediates. nih.gov The primary challenge in designing these cascades is ensuring the compatibility of the different catalysts, as the optimal conditions (e.g., solvent, temperature, pH) for a chemical catalyst may differ from those of an enzyme. rsc.org Strategies to overcome these incompatibilities include using non-conventional solvents, creating hybrid enzyme-metal catalysts, or employing spatial compartmentalization. rsc.org

Although specific chemo-enzymatic routes for this compound are not detailed in the available research, the principles of this methodology offer a powerful framework for its future sustainable synthesis. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is a foundational approach to designing chemical products and processes that minimize the use and generation of hazardous substances. consensus.appnewji.ai Its application in the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial methods. blazingprojects.comnbinno.com

Atom Economy and Waste Prevention in Synthesis

The principle of atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final desired product. acs.orgacs.org A high atom economy signifies an efficient process that generates minimal waste. wjpps.comwikipedia.org This is distinct from reaction yield, as a high-yield reaction can still produce a significant amount of waste in the form of byproducts. wikipedia.org

A common route to phenylglyoxals is the oxidation of the corresponding acetophenone. A "traditional" method might use stoichiometric oxidants like selenium dioxide (SeO₂), which has poor atom economy and involves a toxic heavy metal.

A greener alternative could involve catalytic oxidation using molecular oxygen or hydrogen peroxide as the ultimate oxidant, which have water as their only byproduct. acs.org

Table 1: Comparison of Atom Economy for a Hypothetical Synthesis Step A simplified reaction: R-C(O)CH₃ + [O] → R-C(O)CHO + H₂O

| Method | Oxidizing System | Reactants (Formula Weight) | Desired Product (FW) | Byproducts (FW) | Theoretical Atom Economy (%) |

| Traditional | 4-Hydroxyacetophenone (136.15) + SeO₂ (110.97) | 247.12 | 4-Hydroxyphenylglyoxal (152.12) | Se (78.97) + H₂O (18.02) | 61.5% |

| Catalytic | 4-Hydroxyacetophenone (136.15) + H₂O₂ (34.01) | 170.16 | 4-Hydroxyphenylglyoxal (152.12) | H₂O (18.02) | 89.4% |

Note: This table is interactive and based on theoretical calculations for illustrative purposes.

This comparison clearly shows that the catalytic approach is significantly more atom-economical, aligning with the core green chemistry principle of waste prevention. wordpress.com

Sustainable Solvent Selection for Reaction Media

Solvents account for a substantial portion of the waste generated in chemical manufacturing. nih.govacs.org Therefore, selecting sustainable or "green" solvents is critical. An ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and has a low environmental impact. ijsr.net

Water is often considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. pnas.org For reactions where reactants have low water solubility, other green alternatives are considered, such as supercritical fluids (e.g., CO₂), ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgigi-global.comresearchgate.net The choice of solvent can dramatically influence the environmental footprint of the entire synthesis process. acs.org In the context of synthesizing this compound, moving away from hazardous chlorinated solvents or volatile organic compounds (VOCs) towards these greener alternatives is a key goal. ijsr.net

Table 2: General Properties of Selected Green Solvents

| Solvent | Key Advantages | Potential Applications |

| Water | Non-toxic, non-flammable, abundant, cheap. pnas.org | Hydrophilic reactions, biphasic catalysis. |

| Supercritical CO₂ | Non-toxic, readily available, easily removed. ijsr.net | Extractions, reactions with gaseous reagents. |

| Ionic Liquids | Low volatility, high thermal stability, tunable. rsc.org | Catalysis, biphasic systems. |

| 2-MeTHF | Bio-derived, good solvent properties. | Replacement for THF and other ethers. |

Development of Environmentally Benign Processes

Developing environmentally benign processes is a holistic endeavor that integrates multiple green chemistry principles. chemrxiv.orgijesrr.org Beyond atom economy and solvent choice, this includes designing for energy efficiency by conducting reactions at ambient temperature and pressure, using renewable feedstocks, and employing catalysis over stoichiometric reagents. consensus.app

For the synthesis of this compound, this could involve:

Catalysis: Replacing stoichiometric reagents with highly selective catalysts (chemo- or bio-catalysts) that can be recycled and reused. acs.org

Process Intensification: Using technologies like microreactors or flow chemistry to improve heat and mass transfer, increase safety, and reduce waste.

Renewable Feedstocks: Investigating synthetic routes that begin from bio-based starting materials rather than petroleum-based ones. nih.gov

By systematically applying these principles, the chemical industry can develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible and sustainable for future generations. sciencehistory.org

Reactivity and Reaction Mechanisms Involving 4 Hydroxyphenylglyoxal Hydrate

Role as a Key Intermediate in Organic Synthesis

4-Hydroxyphenylglyoxal hydrate (B1144303) serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its two carbonyl groups. It is often synthesized through the oxidation of 4-hydroxyacetophenone using reagents like selenium dioxide. prepchem.com As a 1,2-dicarbonyl compound, it acts as a versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems. Its utility is demonstrated in multi-step syntheses where it is formed and then subsequently reacted with other molecules to yield target compounds, such as phenol (B47542) derivatives. prepchem.com The presence of both an aldehyde and a ketone group, along with an activated phenyl ring, allows for a range of chemical transformations, making it a key component in the synthesis of various organic molecules.

Condensation Reactions with 1,2-Diamines for Heterocycle Synthesis

One of the most significant applications of α-dicarbonyl compounds like 4-hydroxyphenylglyoxal is in the synthesis of nitrogen-containing heterocycles through condensation reactions. The reaction with 1,2-diamines is a classic and efficient method for creating the pyrazine (B50134) ring system fused to another ring. nih.govresearchgate.net

The condensation of 4-hydroxyphenylglyoxal hydrate with aryl 1,2-diamines, such as a substituted o-phenylenediamine, is a direct and common method for synthesizing quinoxaline (B1680401) derivatives. researchgate.netresearchgate.netnih.gov Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. ijrar.org This reaction typically involves the formation of a six-membered pyrazine ring fused to the benzene (B151609) ring of the diamine. The reaction can be catalyzed by various acids or catalysts and can be performed under different conditions, including at room temperature or with microwave irradiation, often resulting in high yields. nih.govresearchgate.netresearchgate.net

The general scheme for this reaction involves the equimolar reaction of the 1,2-diamine and the 1,2-dicarbonyl compound. ijrar.org The versatility of this synthesis allows for the creation of a diverse library of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. nih.gov

Table 1: Examples of Catalysts Used in Quinoxaline Synthesis from 1,2-Dicarbonyls and 1,2-Diamines

| Catalyst | Solvent | Conditions | Reference |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | nih.gov |

| Pyridine | THF | Room Temperature | acgpubs.org |

| Iodine | Various | Microwave Irradiation | researchgate.net |

| Ammonium Bifluoride | Methanol/Water | Not Specified | chim.it |

| Hydrochloric Acid | Ethanol | Microwave/Thermal | ijrar.org |

The formation of quinoxalines from this compound and a 1,2-diamine proceeds through a nucleophilic addition-elimination mechanism. researchgate.netchemguide.co.uk This type of reaction is also referred to as a condensation reaction because it involves the joining of two molecules with the elimination of a small molecule, in this case, water. chemguide.co.uk

The proposed mechanism involves two main stages: researchgate.netresearchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the electrophilic carbonyl carbons of 4-hydroxyphenylglyoxal. This forms a tetrahedral intermediate known as a hemiaminal. nih.gov

Elimination (Dehydration): The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a C=N double bond (an imine).

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered ring.

Final Dehydration: A second molecule of water is eliminated from this cyclic intermediate to form the stable, aromatic pyrazine ring, yielding the final quinoxaline product. researchgate.net

This sequence of addition followed by elimination is characteristic of reactions involving carbonyl compounds and nitrogen nucleophiles. chemguide.co.ukchemguide.co.uk The process is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. researchgate.net

Derivatization Reactions for Functionalization

The carbonyl groups of this compound can be targeted for various derivatization reactions to functionalize the molecule. These reactions are essential for creating new compounds with tailored properties or for preparing derivatives for analytical purposes.

This compound reacts with hydrazine (B178648) or its derivatives (such as phenylhydrazine (B124118) or substituted benzohydrazides) to form hydrazones. researchgate.netresearchgate.netmdpi.com This reaction is another example of a nucleophilic addition-elimination (or condensation) reaction, where the nucleophilic nitrogen of the hydrazine attacks a carbonyl carbon. libretexts.org The reaction typically proceeds by heating the reactants in a solvent like ethanol. mdpi.comnih.gov

The mechanism involves the initial formation of a hemiaminal-like intermediate, which then dehydrates to yield the hydrazone, characterized by the R=N-NHR' functional group. nih.govlibretexts.org Depending on the stoichiometry and reaction conditions, either one or both carbonyl groups of the glyoxal (B1671930) can react. The formation of hydrazones is a robust and widely used reaction in organic chemistry for synthesizing compounds with a range of biological activities. nih.gov

Interactions with Biological Macromolecules

Reactive carbonyl compounds like 4-hydroxyphenylglyoxal can interact with biological macromolecules, such as proteins, through covalent modification. These interactions typically involve the reaction of the electrophilic carbonyl groups with nucleophilic residues on the protein surface.

Studies have shown that (p-hydroxyphenyl)glyoxal (B1673408) can inactivate enzymes like the alpha subunit of tryptophan synthase. nih.gov The mechanism of this interaction involves the covalent modification of amino acid residues. Specifically, glyoxals are known to react with the sulfhydryl (thiol) groups of cysteine residues and the guanidinium (B1211019) group of arginine residues. nih.gov In the case of tryptophan synthase, (p-hydroxyphenyl)glyoxal was found to modify two to three sulfhydryl groups. nih.gov

This reactivity is characteristic of α,β-unsaturated carbonyl compounds and other reactive aldehydes, which are known to form adducts with nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues, primarily through Michael-type addition reactions. nih.gov Such covalent modifications can alter the structure and function of the protein, potentially leading to enzyme inhibition or changes in cellular signaling pathways. nih.govnih.gov The interaction between small molecules like amino acids and proteins is crucial for cellular homeostasis, and covalent modification by reactive compounds represents a significant alteration of these interactions. nih.govsciencedaily.com

Table 2: Nucleophilic Amino Acid Residues Targeted by Reactive Aldehydes

| Amino Acid | Nucleophilic Group | Type of Interaction | Reference |

| Cysteine | Sulfhydryl (-SH) | Covalent Adduct Formation | nih.govnih.gov |

| Arginine | Guanidinium Group | Covalent Adduct Formation | nih.gov |

| Histidine | Imidazole Ring | Covalent Adduct Formation | nih.gov |

| Lysine | Epsilon-amino Group | Covalent Adduct Formation | nih.gov |

Specific Modification of Arginine Residues in Proteins

The chemical modification of arginine residues is a crucial technique for identifying their roles in protein function, particularly in enzyme active sites and protein-protein interaction interfaces. 4-Hydroxyphenylglyoxal has been demonstrated to be a highly specific reagent for this purpose.

The reaction of 4-hydroxyphenylglyoxal with the guanidinium group of arginine is highly selective and proceeds under mild conditions, typically at a pH range of 7 to 9 and at room temperature (25°C). capes.gov.brdoi.org This specificity is advantageous as it minimizes the modification of other amino acid side chains, with studies showing less than 5% modification of other common amino acids. capes.gov.br The primary product of this reaction is a stable adduct, which can be quantified spectrophotometrically. The extent of arginine modification can be determined by measuring the absorbance at 340 nm, using a molar absorption coefficient of 1.83 × 10⁴ M⁻¹ cm⁻¹. capes.gov.br

Research has shown that the stoichiometry of the reaction between glyoxal derivatives and arginine can vary. While some studies suggest the formation of a single product with p-hydroxyphenylglyoxal, capes.gov.brdoi.org others, using related compounds like phenylglyoxal (B86788), have observed the formation of multiple products depending on the ratio of the reactants. biorxiv.org For instance, analysis of the reaction between both p-hydroxyphenylglyoxal and phenylglyoxal with arginine has indicated the formation of stable adducts with a 2:1 stoichiometry (two glyoxal molecules per one arginine residue). nih.gov

The reaction mechanism involves the initial formation of an adduct between the dicarbonyl group of 4-hydroxyphenylglyoxal and the guanidino group of arginine. Time-resolved spectra of the reaction of p-hydroxyphenylglyoxal with arginine have revealed the presence of at least two spectrophotometrically identifiable intermediates. nih.gov One intermediate does not absorb at 336 nm, while another absorbs at 458 nm. nih.gov The presence of borate (B1201080) can influence the reaction, as the 458 nm absorbing intermediate is not detectable in its presence. nih.gov This suggests a complex reaction pathway that can be influenced by the reaction conditions.

Table 1: Reaction Conditions for Arginine Modification by 4-Hydroxyphenylglyoxal

| Parameter | Value | Reference |

| pH Range | 7 - 9 | capes.gov.brdoi.org |

| Temperature | 25°C | capes.gov.brdoi.org |

| Spectrophotometric λmax | 340 nm | capes.gov.br |

| Molar Absorptivity (ε) | 1.83 × 10⁴ M⁻¹ cm⁻¹ | capes.gov.br |

| Stoichiometry (HPGO:Arginine) | 2:1 | nih.gov |

Enzyme Inhibition Studies

The specific modification of arginine residues by 4-hydroxyphenylglyoxal can lead to the inhibition or modulation of enzyme activity, particularly for enzymes where arginine is crucial for substrate binding or catalysis.

A notable example of the functional consequences of arginine modification by p-hydroxyphenylglyoxal is its effect on the mitochondrial permeability transition pore (PTP). The PTP is a protein complex in the inner mitochondrial membrane, and its opening and closing are critical for cell life and death. Chemical modification of mitochondrial arginine residues with p-hydroxyphenylglyoxal has been shown to induce the opening of the PTP. nih.gov This effect is in contrast to the modification with phenylglyoxal, which stabilizes the PTP in a closed conformation. nih.gov

The differential effects of these two closely related reagents suggest that the modification of the same arginine residues can lead to distinct functional outcomes, modulating the PTP's conformation in a ligand-selective manner. nih.gov The study demonstrated that p-hydroxyphenylglyoxal sensitizes the PTP to opening, even in the absence of calcium, a known inducer of PTP opening. nih.gov This highlights the potential of 4-hydroxyphenylglyoxal as a tool to investigate the role of specific arginine residues in the regulation of protein and enzyme function.

While this example demonstrates the modulation of a complex protein assembly, the principle extends to individual enzymes where arginine residues are located in functionally critical regions. The modification of these arginines by 4-hydroxyphenylglyoxal can lead to a loss of enzymatic activity, providing insights into the enzyme's mechanism.

Protein Footprinting Applications

Protein footprinting is a powerful technique used to study the higher-order structure and interactions of proteins by identifying the solvent-accessible surface area of the protein. nih.gov Covalent labeling of amino acid side chains with chemical reagents is a common approach in protein footprinting. 4-Hydroxyphenylglyoxal (referred to as hydroxyl-phenylglyoxal or HPG in some studies) has been effectively utilized in a specific protein footprinting strategy to identify arginine residues involved in protein-ligand interactions. biorxiv.org

A "protect and label" strategy employing both phenylglyoxal (PGO) and hydroxyl-phenylglyoxal (HPG) has been developed to identify arginine residues in the heparin-binding sites of proteins, such as fibroblast growth factors (FGFs). biorxiv.org The workflow for this method is as follows:

Binding and Protection: The target protein is first bound to its ligand (e.g., heparin immobilized on affinity beads). This interaction protects the arginine residues at the binding interface from the solvent. The solvent-exposed arginine residues, which are not involved in the binding, are then "protected" by reacting them with phenylglyoxal (PGO). biorxiv.org

Elution and Labeling: The protein-ligand complex is then dissociated, exposing the previously protected arginine residues that were at the binding interface. These newly exposed arginine residues are then specifically "labeled" by reacting them with hydroxyl-phenylglyoxal (HPG). biorxiv.org

Analysis: The protein is subsequently digested, and the resulting peptides are analyzed by mass spectrometry. The distinct masses of the PGO and HPG adducts allow for the precise identification of the arginine residues that were labeled with HPG, thereby mapping the ligand-binding site. biorxiv.org

This application demonstrates the utility of 4-hydroxyphenylglyoxal as a specific labeling reagent in protein footprinting experiments, providing valuable structural information about protein interaction surfaces. biorxiv.orgnih.gov

Advanced Analytical Characterization in 4 Hydroxyphenylglyoxal Hydrate Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the study of 4-Hydroxyphenylglyoxal hydrate (B1144303), offering non-destructive yet powerful means to probe its molecular characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in confirming the identity and purity of 4-Hydroxyphenylglyoxal hydrate. The spectrum provides characteristic signals for the aromatic protons, the aldehydic proton of the glyoxal (B1671930) moiety, and the hydroxyl protons of the phenolic and hydrated gem-diol groups. The chemical shifts, splitting patterns, and integration of these signals are all informative. For instance, the protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aldehydic proton and the gem-diol proton will have their own unique chemical shifts.

In addition to structural confirmation, ¹H NMR is a powerful technique for real-time reaction monitoring. nih.govchemrxiv.orgbeilstein-journals.orgasahilab.co.jp By tracking the disappearance of reactant signals and the appearance of product signals over time, researchers can gain insights into reaction kinetics and mechanisms. For example, in the synthesis of this compound, one could monitor the conversion of a starting material by observing the change in the integral of a characteristic proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -OH) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (meta to -OH) | 7.7 - 7.9 | Doublet | 2H |

| Methine (CH(OH)₂) | 5.2 - 5.4 | Singlet | 1H |

| Phenolic OH | 9.5 - 10.5 | Singlet (broad) | 1H |

| Gem-diol OH | 5.5 - 6.5 | Singlet (broad) | 2H |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual values may vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This allows for the unambiguous identification of the carbonyl carbon, the hydrated aldehyde carbon (gem-diol carbon), and the aromatic carbons. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Hydrated Aldehyde (CH(OH)₂) | 90 - 95 |

| Aromatic (C-OH) | 160 - 165 |

| Aromatic (quaternary) | 125 - 130 |

| Aromatic (CH, meta to -OH) | 130 - 135 |

| Aromatic (CH, ortho to -OH) | 115 - 120 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures like d-4-hydroxyphenylglycine. np-mrd.org Actual values may vary depending on the solvent and concentration.

For research involving fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful and sensitive technique. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which makes it highly sensitive to subtle changes in the molecular structure and electronic environment. nih.govthermofisher.com

This technique is invaluable for confirming the successful incorporation of fluorine atoms into the target molecule and for studying the effects of fluorine substitution on the compound's properties. The chemical shift of the ¹⁹F signal and its coupling to nearby protons (¹H-¹⁹F coupling) provide definitive structural information. nih.gov

Table 3: Hypothetical ¹⁹F NMR Data for a Fluorinated Analog of this compound

| Compound | Fluorine Position | Hypothetical Chemical Shift (ppm) | Coupling Constants (Hz) |

| 2-Fluoro-4-hydroxyphenylglyoxal hydrate | ortho to -OH | -130 to -140 | ³JHF ≈ 8-10 |

| 3-Fluoro-4-hydroxyphenylglyoxal hydrate | meta to -OH | -110 to -120 | ⁴JHF ≈ 4-6 |

Note: These are hypothetical values to illustrate the application of ¹⁹F NMR.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) groups from the phenol (B47542) and the hydrated gem-diol, the carbonyl (C=O) group of the glyoxal, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol and gem-diol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch | 1000 - 1300 | Medium |

Note: Based on general IR correlation tables and data for phenylglyoxal (B86788). chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. Aromatic compounds like this compound exhibit strong UV absorbance due to the π-π* electronic transitions in the benzene ring. The position of the maximum absorbance (λmax) is characteristic of the chromophore.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship allows for the creation of a calibration curve by measuring the absorbance of a series of solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for determining the concentration of this compound in various experimental settings. The λmax for phenolic compounds typically falls in the range of 270-280 nm. nih.gov

Table 5: Hypothetical UV-Vis Data for Quantitative Analysis of this compound

| Concentration (M) | Absorbance at λmax (e.g., 275 nm) |

| 1.0 x 10⁻⁵ | 0.15 |

| 2.5 x 10⁻⁵ | 0.38 |

| 5.0 x 10⁻⁵ | 0.75 |

| 7.5 x 10⁻⁵ | 1.13 |

| 1.0 x 10⁻⁴ | 1.50 |

Note: This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance as described by the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the analysis of this compound, providing definitive information on its molecular weight, elemental composition, and structure.

High-Resolution Accurate Mass (HRAM) spectrometry provides mass measurements with exceptional precision, typically to within 5 parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C8H8O4), HRAM analysis is critical to confirm its composition and distinguish it from any potential isobaric impurities—compounds that have the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral this compound molecule is calculated from the sum of the exact masses of its constituent isotopes. When analyzed, typically as a protonated molecule [M+H]⁺, HRAM provides an experimental m/z value that can be compared against the theoretical value to confirm its identity with high confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉O₄⁺ |

| Theoretical Exact Mass | 169.04953 u |

| Hypothetical Experimental Mass | 169.04971 u |

| Mass Error | +1.06 ppm |

This table illustrates how a measured mass with a low ppm error from an HRAM instrument confirms the elemental composition of the protonated this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. mdpi.com This hyphenated technique is invaluable for assessing the purity of this compound by separating it from starting materials, by-products, and degradation products, each of which can then be identified by its mass.

LC-MS is also a primary tool for real-time reaction monitoring. nih.gov By analyzing aliquots from a reaction mixture over time, chemists can track the consumption of reactants and the formation of this compound. This is achieved by generating extracted ion chromatograms (EICs) for the specific m/z values of the compounds of interest, allowing for precise quantification of reaction progress and kinetics.

| Reaction Time (min) | Precursor Peak Area (m/z 153.05) | Product Peak Area (m/z 169.05) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1,250,000 | 0 | 0.0 |

| 30 | 630,000 | 615,000 | 49.6 |

| 60 | 255,000 | 980,000 | 79.4 |

| 120 | 28,000 | 1,210,000 | 97.7 |

This interactive table shows representative data from an LC-MS experiment monitoring the formation of the target compound (Product) from a precursor over two hours.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. mdpi.comnih.gov In positive ion mode, ESI-MS analysis of this compound would be expected to show a prominent protonated molecule, [M+H]⁺, at m/z 169.05. Due to the presence of salts in the solvent or on glassware, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.

Tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation, providing valuable structural information. rsc.org The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

| Ion Description | Formula | Theoretical m/z | Plausible Structural Origin |

|---|---|---|---|

| Protonated Molecule | [C₈H₈O₄+H]⁺ | 169.05 | Intact molecule with an added proton |

| Sodium Adduct | [C₈H₈O₄+Na]⁺ | 191.03 | Intact molecule with an attached sodium ion |

| Loss of Water (from hydrate) | [M-H₂O+H]⁺ | 151.04 | Loss of the hydrate water molecule |

| MS/MS Fragment (Loss of CO) | [C₇H₉O₃]⁺ | 141.05 | Loss of carbon monoxide from the glyoxal group |

| MS/MS Fragment (Benzoyl Cation) | [C₇H₅O₂]⁺ | 121.03 | Represents the 4-hydroxybenzoyl cation moiety |

This table details the primary ions and potential fragments that would be observed in an ESI-MS and MS/MS analysis, aiding in the structural confirmation of this compound.

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures, which is a prerequisite for accurate purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. researchgate.netmdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netnih.gov This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid) to ensure sharp peak shapes.

The compound's aromatic ring contains a chromophore that allows for sensitive detection using an ultraviolet (UV) detector. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram.

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 8,450 | 0.21 | Impurity A |

| 2 | 4.38 | 3,985,600 | 99.53 | This compound |

| 3 | 5.02 | 4,120 | 0.10 | Impurity B |

| 4 | 6.71 | 6,230 | 0.16 | Impurity C |

This interactive table provides a sample output from an HPLC purity analysis, where the percentage purity is calculated based on the relative peak areas.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. rsc.orgthieme.de To monitor a reaction forming this compound, small spots of the starting material, the reaction mixture at various time points, and a "co-spot" (starting material and reaction mixture in the same spot) are applied to a TLC plate (e.g., silica (B1680970) gel).

The plate is developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, typically under UV light, where the aromatic ring of the compound will absorb light and appear as a dark spot. libretexts.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's progress. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.

| Compound | Observed Rf Value | Visualization Method | Notes on Reaction Progress |

|---|---|---|---|

| Starting Material | 0.65 | UV (254 nm) | Spot diminishes in intensity over time. |

| This compound | 0.30 | UV (254 nm), Permanganate Stain | Spot appears and grows stronger over time. |

This table summarizes the expected TLC results when monitoring a synthesis. The difference in Rf values allows for clear differentiation between the reactant and the product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in determining the exact solid-state structure of this compound.

The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electrons of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of individual atoms and the bonds between them can be determined with high precision.

For this compound, X-ray crystallography would unequivocally establish:

The molecular conformation in the solid state.

The bond lengths and angles between all atoms.

The stereochemistry at any chiral centers.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the glyoxal moiety, and the water of hydration.

The packing arrangement of the molecules within the crystal lattice.

This detailed structural information is crucial for understanding the compound's physical properties and its interactions with other molecules.

Other Advanced Characterization Methods (e.g., Optical Rotation for Chiral Compounds)

Beyond determining the solid-state structure, other advanced analytical techniques are vital for characterizing different aspects of a molecule like this compound, particularly if it exists in chiral forms.

Optical Rotation

Optical rotation is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org A solution containing a chiral compound can rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. wikipedia.org

Dextrorotatory compounds rotate the plane of polarized light to the right (clockwise) and are designated with a (+) or (d) prefix.

Levorotatory compounds rotate the plane of polarized light to the left (counter-clockwise) and are designated with a (-) or (l) prefix.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, the concentration of the solution, and the path length of the light through the sample. wikipedia.org

If this compound is a chiral compound, measuring its optical rotation would be essential to:

Confirm its chirality.

Determine the specific rotation of its enantiomers.

Quantify the enantiomeric excess or purity of a sample.

The presence of a chiral center in 4-hydroxyphenylglyoxal would necessitate the use of optical rotation to distinguish between its enantiomers, as they would otherwise have identical physical properties such as melting point and solubility in achiral solvents.

Computational and Theoretical Studies of 4 Hydroxyphenylglyoxal Hydrate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of 4-Hydroxyphenylglyoxal hydrate (B1144303), including its conformational preferences and interactions with its environment. Molecular dynamics (MD) simulations, in particular, can provide a detailed picture of the molecule's hydration structure and dynamics.

In a typical MD simulation of 4-Hydroxyphenylglyoxal hydrate in an aqueous solution, the system is modeled using a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. Force fields such as CHARMM and AMBER are commonly used for organic molecules and biomolecules. The simulation box would be filled with water molecules, and the trajectory of each atom would be calculated by integrating Newton's equations of motion over time.

These simulations can reveal the stability of the hydrate form by analyzing the interactions between the geminal diol group and the surrounding water molecules. The radial distribution function (RDF) between the oxygen atoms of the hydrate and the hydrogen atoms of water can provide quantitative information about the hydrogen bonding network. Furthermore, the simulations can explore the rotational barriers of the C-C bond between the phenyl ring and the glyoxal (B1671930) moiety, identifying the most stable conformations of the molecule.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| System Size | ~5000 atoms (1 molecule of this compound + water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

Note: This table presents a typical setup for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and predict the reactivity of this compound. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

Calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals. These calculations can provide optimized molecular geometries, vibrational frequencies, and a wealth of information about the electronic properties of the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals can identify the likely sites for nucleophilic and electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions of the molecule that are prone to electrostatic interactions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl groups.

Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Aldehyde Carbon | +0.20 e |

Note: The values in this table are hypothetical and serve as representative examples of data obtained from quantum chemical calculations.

In Silico Approaches for Reaction Pathway Elucidation

In silico methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These computational techniques can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

Transition state theory, combined with quantum chemical calculations, can be used to compute the reaction rate constants. Such studies can also shed light on the role of the solvent in the reaction mechanism, for example, by including explicit solvent molecules in the calculations or by using a continuum solvation model. These in silico investigations are particularly useful for understanding the reactivity of this compound in complex biological environments.

Computational Studies in Protein-Ligand Interactions

Given that the related compound, phenylglyoxal (B86788), is known to be a reagent that modifies arginine residues in proteins, computational methods can be extensively used to study the interaction of this compound with proteins. nih.gov Molecular docking and molecular dynamics simulations are the primary tools for such investigations.

Molecular docking can be used to predict the binding mode of this compound to a protein's active site. In the case of enzymes that are targets for this molecule, docking can identify the key amino acid residues involved in the interaction. For instance, docking studies could be performed on enzymes with arginine in their active sites to explore the potential for covalent modification. The docking scores provide an estimate of the binding affinity.

Following docking, molecular dynamics simulations of the protein-ligand complex can provide a more detailed and dynamic view of the interaction. These simulations can assess the stability of the predicted binding mode, analyze the network of hydrogen bonds and other non-covalent interactions, and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Such studies are crucial for understanding the molecular basis of the biological activity of this compound and for the rational design of new molecules with specific biological targets.

Table 3: Representative Data from a Docking Study of this compound with a Hypothetical Arginine-Containing Binding Site

| Parameter | Value/Description |

| Docking Score | -7.5 kcal/mol |

| Interacting Residues | Arg124, Asp89, Tyr150 |

| Type of Interactions | Hydrogen bonds with Arg124 and Asp89; Pi-pi stacking with Tyr150 |

| Predicted Binding Affinity (Ki) | 1.5 µM |

Note: This table contains illustrative data that would be expected from a molecular docking study.

Applications and Research Directions of 4 Hydroxyphenylglyoxal Hydrate

Pharmaceutical Development and Medicinal Chemistry

The structural features of 4-hydroxyphenylglyoxal hydrate (B1144303) make it an attractive starting material and building block in the synthesis of complex organic molecules with potential biological activity. Its application in medicinal chemistry is primarily focused on its ability to participate in various chemical reactions to create novel pharmaceutical agents.

4-Hydroxyphenylglyoxal hydrate serves as a precursor in the synthesis of various biologically active molecules, particularly nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. nih.govmdpi.commdpi.comnih.govresearchgate.net The reactivity of its dicarbonyl moiety allows for its use in multicomponent reactions (MCRs), which are efficient one-pot syntheses that can generate molecular diversity for drug discovery programs. researchgate.netmdpi.comnih.govmdpi.com While direct examples of this compound in MCRs for approved drugs are not extensively documented, its structural analogues and derivatives are utilized in the synthesis of compounds with potential therapeutic applications.

For instance, derivatives of structurally similar compounds like 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol have been designed and synthesized to act as agonists for G protein-coupled receptors (GPCRs), which are important drug targets. nih.govresearchgate.netopnme.com These synthetic pathways often involve the modification of the functional groups present in 4-hydroxyphenylglyoxal, highlighting its potential as a versatile starting material.

Table 1: Examples of Bioactive Scaffolds Potentially Synthesized from 4-Hydroxyphenylglyoxal Derivatives

| Bioactive Scaffold | Synthetic Approach | Potential Therapeutic Area |

| Nitrogen-containing heterocycles | Multicomponent reactions, Cyclocondensation reactions | Anticancer, Antimicrobial, Anti-inflammatory |

| GPR88 Agonists | Derivatization of 4-hydroxyphenylglycine/glycinol | Neurological and psychiatric disorders |

| Spiro pyrrolo[3,4-d]pyrimidines | One-pot condensation reactions | Anti-inflammatory, Antioxidant |

The application of 4-hydroxyphenylglyoxal and its derivatives extends to the development of drugs targeting specific diseases. Research has shown that 4-hydroxyphenylketone derivatives, including 4-hydroxyphenylglyoxal, can act as inhibitors of certain enzymes, suggesting their potential in designing drugs for diseases where these enzymes are implicated. nih.gov

One notable example is the inhibition of dimeric dihydrodiol dehydrogenases by 4-hydroxyphenylketones. nih.gov These enzymes are involved in various metabolic pathways, and their inhibition could be relevant in the context of diseases such as cancer. The inhibitory effect is attributed to the specific binding of the 4-hydroxyphenylketone structure to the enzyme's active site. nih.gov

Furthermore, the synthesis of novel compounds derived from related structures, such as 4-hydroxyquinazoline (B93491) derivatives, has been explored for overcoming drug resistance in cancer cells. mdpi.com This highlights the broader potential of the 4-hydroxyphenyl scaffold in developing targeted therapies.

Table 2: Research on 4-Hydroxyphenylglyoxal and Derivatives in Drug Development

| Target Disease/Condition | Molecular Target | Key Findings |

| Cancer | Dimeric dihydrodiol dehydrogenases | 4-Hydroxyphenylglyoxal acts as a potent inhibitor. nih.gov |

| Drug-resistant Cancers | PARP | 4-Hydroxyquinazoline derivatives show promise in overcoming resistance. mdpi.com |

| Type 2 Diabetes | G protein-coupled receptor 40 (GPR40) | Phenylpropanoic acid derivatives with polar functionalities show potent agonist activity. nih.gov |

| Central Nervous System Pathologies | Various targets | Multicomponent reactions used to synthesize agents targeting CNS diseases. nih.gov |

Biochemical Research

In the field of biochemical research, this compound is a well-established reagent, primarily used for the chemical modification of proteins to study their structure and function.

4-Hydroxyphenylglyoxal is a specific reagent for the modification of arginine residues in proteins under mild conditions. nih.govnih.govdoi.orgcapes.gov.br The guanidinium (B1211019) group of arginine is often involved in electrostatic interactions that are crucial for protein-protein interactions. researchgate.net By selectively modifying these arginine residues, researchers can investigate the role of these interactions in the formation of protein complexes and in cellular signaling pathways. nih.govnih.govwikipedia.orgmdpi.comfrontiersin.org

The reaction of 4-hydroxyphenylglyoxal with arginine results in a stable product that can be detected spectrophotometrically, allowing for the quantification of modified residues. doi.orgcapes.gov.br This technique has been employed to identify essential arginine residues at the interface of protein-protein interactions.

The modification of arginine residues by 4-hydroxyphenylglyoxal is also a powerful tool for studying enzyme mechanisms and activity. Arginine residues are frequently found in the active sites of enzymes, where they play key roles in substrate binding and catalysis.

Studies have shown that 4-hydroxyphenylglyoxal can inactivate enzymes by reacting with essential arginine residues in their active sites. For example, the inactivation of the alpha subunit of tryptophan synthase by 4-hydroxyphenylglyoxal has been demonstrated, although the reagent was also found to react with sulfhydryl groups in this particular enzyme. nih.gov In another study, 4-hydroxyphenylglyoxal was identified as a potent inhibitor of dimeric dihydrodiol dehydrogenases, acting as a competitive inhibitor with respect to the dihydrodiol substrate. nih.gov This specific inhibition provides valuable insights into the enzyme's active site and mechanism of action.

Table 3: Applications of 4-Hydroxyphenylglyoxal in Biochemical Research

| Research Area | Application | Key Findings |

| Protein Interaction Studies | Modification of arginine residues | Identifies critical arginine residues at protein-protein interfaces. |

| Enzyme Activity Research | Inactivation of enzymes | Elucidates the role of arginine in substrate binding and catalysis. |

| Enzyme Inhibition Studies | Inhibition of dihydrodiol dehydrogenase | Acts as a competitive inhibitor, providing insights into the active site. nih.gov |

Materials Science and Advanced Materials

While the primary applications of this compound are in the fields of pharmaceuticals and biochemistry, its reactive nature suggests potential for its use in materials science and the development of advanced materials. The presence of multiple functional groups allows for its incorporation into polymeric structures to create functional materials. gormleylab.comnih.govrsc.orgcmu.edumcmaster.ca

The hydroxyl group can be used for esterification or etherification reactions to attach the molecule to polymer backbones or surfaces. The dicarbonyl groups of the glyoxal (B1671930) moiety can participate in cross-linking reactions or in the formation of heterocyclic structures within a polymer matrix, potentially imparting specific thermal, mechanical, or optical properties to the material.

Potential areas of application in materials science could include the development of:

Biofunctional materials: By immobilizing 4-hydroxyphenylglyoxal or its derivatives onto material surfaces, it may be possible to create surfaces that can selectively bind to proteins or other biomolecules, with applications in biosensors, biocompatible coatings for medical devices, and materials for tissue engineering. nih.govmdpi.com

Functional polymers: Incorporation of the 4-hydroxyphenylglyoxal unit into polymer chains could lead to materials with tailored properties, such as enhanced adhesion, specific recognition capabilities, or responsiveness to external stimuli.

It is important to note that while the chemical properties of this compound suggest these possibilities, dedicated research in this area is not yet extensively reported. Future investigations are needed to fully explore the potential of this compound in the field of materials science.

Application in Coatings and Polymers

Although direct applications of this compound in commercial coatings and polymers are not extensively documented in publicly available literature, its chemical structure suggests potential utility in this sector. The presence of a reactive hydroxyl group and two carbonyl groups (aldehyde and ketone) makes it a candidate for several roles in polymer chemistry.

One potential application is its use as a crosslinking agent. Crosslinking agents are crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of polymeric materials. The aldehyde and ketone groups of this compound could potentially react with active hydrogen atoms in polymer chains, such as those in amines, amides, or hydroxyl groups, to form a crosslinked network.

Furthermore, the phenolic hydroxyl group could participate in the synthesis of epoxy resins. Epoxy resins are a significant class of thermosetting polymers used in high-performance coatings, adhesives, and composites. Typically, they are synthesized from precursors containing hydroxyl groups that react with epichlorohydrin. While there is no specific research detailing the use of this compound in this capacity, its phenolic nature suggests it could be investigated as a modifier or a co-monomer in epoxy resin formulations to impart specific properties.

| Potential Role | Reactive Functional Groups | Potential Outcome |

| Crosslinking Agent | Aldehyde, Ketone | Improved mechanical strength and thermal stability of polymers. |

| Epoxy Resin Precursor/Modifier | Phenolic Hydroxyl | Introduction of specific functionalities into the epoxy network. |

Dyes and Pigments Formulation

The chemical structure of this compound makes it a potential precursor for the synthesis of certain types of dyes, particularly azo dyes. Azo dyes represent the largest class of synthetic colorants used in the textile, leather, and paper industries.

The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or an aromatic amine. The phenolic ring of this compound is activated towards electrophilic substitution, making it a suitable coupling component. By reacting a diazonium salt with this compound, it is theoretically possible to synthesize a variety of azo dyes. The resulting dye molecules would possess the characteristic azo chromophore (-N=N-) and could exhibit a range of colors depending on the specific diazonium salt used and any subsequent chemical modifications.

However, it is important to note that while the fundamental chemical principles support this potential application, specific examples of dyes synthesized from this compound are not widely reported in scientific literature. Further research would be necessary to explore the synthesis, spectral properties, and dyeing performance of such compounds.

Analytical Chemistry Method Development

In the field of analytical chemistry, this compound has found a niche application in the detection and quantification of biomolecules, leveraging its specific reactivity towards certain amino acid residues.

Detection and Quantification of Biomolecules

This compound is known to react specifically with the guanidinium group of arginine residues in proteins and peptides under mild alkaline conditions. This specific chemical modification has been exploited for the development of spectrophotometric and fluorometric methods for the quantification of arginine and arginine-containing biomolecules.

The reaction between this compound and arginine results in the formation of a stable adduct that exhibits a characteristic absorbance or fluorescence, which can be measured to determine the concentration of the analyte. This method offers a degree of selectivity for arginine over other amino acids.

Research has shown that the reaction rate of (p-hydroxyphenyl)glyoxal (B1673408) (the anhydrous form) with arginyl compounds is influenced by pH and the presence of borate (B1201080). nih.gov At a pH of 9.0, the initial reaction rate is significantly slower than that of phenylglyoxal (B86788) in the absence of borate, but the rates become more comparable in the presence of borate. nih.gov Time-resolved spectra of the reaction with arginine have revealed the formation of at least two distinct intermediates. nih.gov

| Analytical Method | Principle | Target Analyte | Key Features |

| Spectrophotometry | Formation of a colored adduct upon reaction with the guanidinium group. | Arginine residues in proteins and peptides. | Specific reaction, allows for quantification using Beer-Lambert law. |

| Fluorometry | Formation of a fluorescent adduct upon reaction with the guanidinium group. | Arginine residues in proteins and peptides. | High sensitivity, suitable for detecting low concentrations of biomolecules. |

Agrochemistry Research

While there is no direct evidence of this compound being used as an active ingredient in commercial agrochemicals, research into related phenylglyoxal derivatives has indicated potential biological activity that could be relevant to agriculture.

For instance, phenylglyoxime, a derivative of phenylglyoxal, has been investigated as a plant growth regulator. google.com Studies have shown that it can promote early maturation of plants and induce the early development of fruit. google.com It has also been observed to act as a fruit thinner at certain concentrations and can lead to an increase in fruit size. google.com

Furthermore, some derivatives of pyridazine (B1198779) containing a substituted phenoxy group, which shares some structural similarity with 4-hydroxyphenylglyoxal, have demonstrated herbicidal activity. nih.gov These findings suggest that the phenylglyoxal scaffold could be a starting point for the design of new agrochemicals.

Given these precedents, this compound could be a subject of future research in agrochemistry to explore its potential as a plant growth regulator or as a precursor for the synthesis of novel herbicides or fungicides. Its specific structure, including the hydroxyl group, may impart unique biological activities compared to other phenylglyoxal derivatives.

Future Research Perspectives and Challenges

The exploration of this compound's full potential is an ongoing endeavor, with several avenues for future research and inherent challenges to overcome.

Novel Synthetic Routes and Catalytic Systems

The primary method for synthesizing this compound involves the oxidation of 4-hydroxyacetophenone. nih.govresearchgate.net This reaction is a key area for optimization and innovation.

Future research is likely to focus on the development of more efficient, selective, and environmentally friendly catalytic systems for this transformation. This could involve exploring novel metal-based or organocatalysts that can facilitate the oxidation under milder reaction conditions, with higher yields and fewer byproducts. The use of greener oxidants, such as molecular oxygen or hydrogen peroxide, in conjunction with effective catalysts, would be a significant advancement over traditional stoichiometric oxidants.

Another area of interest is the development of continuous flow processes for the synthesis of this compound. Flow chemistry can offer advantages in terms of safety, scalability, and process control compared to traditional batch methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Novel Catalytic Systems | Higher efficiency, selectivity, milder conditions, reduced waste. | Development of new metal-based or organocatalysts; use of green oxidants. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Design and optimization of flow reactors and reaction conditions. |

Exploration of New Biological Activities

This compound, a reactive dicarbonyl compound, is primarily recognized for its utility as a chemical probe in protein chemistry. Its established application lies in the specific modification of arginine residues within proteins, a role that has been instrumental in studying protein structure and function. gbiosciences.comnih.govavantorsciences.com The reaction of 4-hydroxyphenylglyoxal with the guanidinium group of arginine is highly specific under mild conditions (pH 7 to 9, 25°C), leading to a stable product that can be monitored spectrophotometrically. gbiosciences.comnih.gov This specific reactivity forms the basis of its current biological applications and provides a foundation for exploring new biological activities.

The exploration of novel biological roles for this compound is an active area of research. Given its high reactivity towards arginine, studies are investigating its potential as a modulator of protein function. Arginine residues are often crucial components of enzyme active sites and protein-protein interaction domains. By selectively modifying these residues, this compound could potentially inhibit enzyme activity or disrupt protein complexes, making it a candidate for development as a therapeutic agent or a tool for chemical biology.